2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide
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Overview
Description
2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide is a complex organic compound that features a unique structure combining a piperidine ring, a naphthyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the piperidine and benzamide groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile
- 2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoic acid
Uniqueness
Compared to similar compounds, 2-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzamide may exhibit unique properties such as higher stability, specific binding affinity, or enhanced bioactivity. These characteristics make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-16-8-6-7-13-29(16)24(31)19-14-26-23-18(12-11-15(2)27-23)21(19)28-20-10-5-4-9-17(20)22(25)30/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H2,25,30)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXVMXOGJLDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4C(=O)N)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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